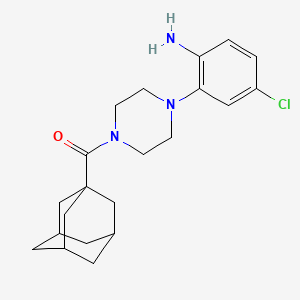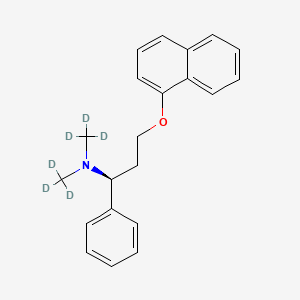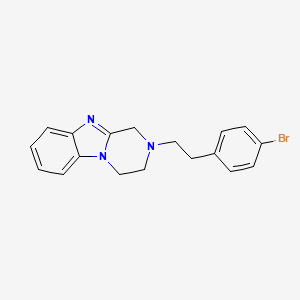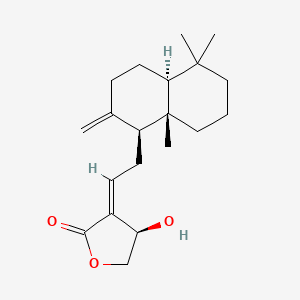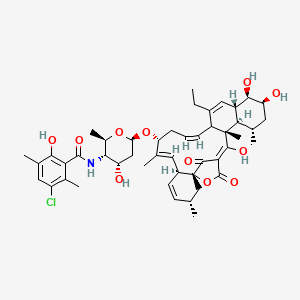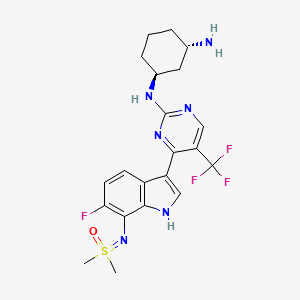
Aptab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
APTAB is synthesized through a series of chemical reactions involving the introduction of an anthracene moiety into a propyltrimethyl ammonium bromide structure. The synthesis typically involves the following steps:
Formation of the Anthracene Derivative: Anthracene is reacted with a suitable alkylating agent to introduce a propyl group.
Quaternization: The resulting compound is then quaternized with trimethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
APTAB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The bromide ion in this compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like silver nitrate or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution can result in various quaternary ammonium salts .
科学的研究の応用
APTAB has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Helps in visualizing and tracking cellular processes involving membranes.
Industry: Utilized in the development of biosensors and other analytical tools .
作用機序
APTAB exerts its effects through fluorescence quenching. The anthracene moiety in this compound interacts with specific molecules in the membrane, leading to a reduction in fluorescence intensity. This interaction allows researchers to study the localization and behavior of anthracene-labeled molecules in various environments .
類似化合物との比較
Similar Compounds
3-(9-Anthracene)propyltrimethyl Ammonium Chloride: Similar structure but with a chloride ion instead of bromide.
9-Anthracenecarboxylic Acid: Contains an anthracene moiety but lacks the quaternary ammonium group.
Uniqueness
APTAB is unique due to its specific structure, which combines the fluorescent properties of anthracene with the cationic nature of the quaternary ammonium group. This combination makes it highly effective as a membrane probe, providing distinct advantages in fluorescence-based studies .
特性
分子式 |
C20H24BrN |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
3-anthracen-9-ylpropyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C20H24N.BrH/c1-21(2,3)14-8-13-20-18-11-6-4-9-16(18)15-17-10-5-7-12-19(17)20;/h4-7,9-12,15H,8,13-14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QTMSFTSLWQZCOC-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCC1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


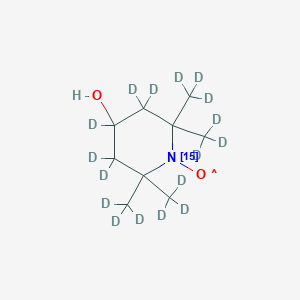
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
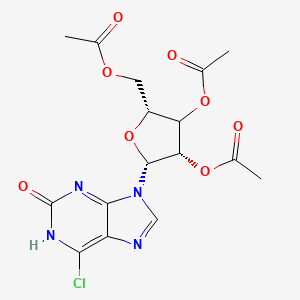
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)

